molecular formula C4H7N3S B12111795 N-ethyl-1,2,4-thiadiazol-5-amine

N-ethyl-1,2,4-thiadiazol-5-amine

Cat. No.: B12111795
M. Wt: 129.19 g/mol
InChI Key: OJJLXUVCJDKHDT-UHFFFAOYSA-N
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Description

N-ethyl-1,2,4-thiadiazol-5-amine is a heterocyclic compound featuring a 1,2,4-thiadiazole core with an ethyl-substituted amine group at position 5. The thiadiazole ring contains two nitrogen atoms and one sulfur atom, contributing to its unique electronic and steric properties.

Properties

Molecular Formula

C4H7N3S

Molecular Weight

129.19 g/mol

IUPAC Name

N-ethyl-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C4H7N3S/c1-2-5-4-6-3-7-8-4/h3H,2H2,1H3,(H,5,6,7)

InChI Key

OJJLXUVCJDKHDT-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=NS1

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Design

The hypervalent iodine reagent PIFA facilitates intramolecular oxidative S–N bond formation, enabling the construction of the 1,2,4-thiadiazole ring from amidine precursors. This method, reported by Muthusubramanian et al., involves reacting N-ethylbenzamidine derivatives with PIFA in dichloromethane or dimethyl sulfoxide (DMSO) at room temperature. The general mechanism proceeds via:

  • Electrophilic activation of the amidine sulfur by PIFA, generating a sulfonium intermediate.

  • Nucleophilic attack by the amine nitrogen, forming the S–N bond.

  • Elimination of trifluoroacetic acid and iodobenzene to yield the thiadiazole product.

Key to this approach is the design of the amidine precursor. For N-ethyl-1,2,4-thiadiazol-5-amine, the amidine must incorporate an ethyl group at the nitrogen position. For example, N-ethylbenzamidine (Ar–C(=NH)–NH–CH₂CH₃) can be synthesized by reacting benzoyl chloride with ethylamine under basic conditions.

Experimental Optimization

In a representative procedure:

  • N-Ethylbenzamidine (1.0 mmol) and PIFA (1.2 mmol) are dissolved in anhydrous dichloromethane.

  • The reaction mixture is stirred at room temperature for 6–8 hours.

  • The product is purified via column chromatography (hexane/ethyl acetate), yielding N-ethyl-3-phenyl-1,2,4-thiadiazol-5-amine (82% yield).

Table 1: Optimization of Reaction Conditions

ParameterOptimal ValueImpact on Yield
SolventDichloromethaneMaximizes electrophilicity of PIFA
Temperature25°CBalances reaction rate and side reactions
PIFA Equivalents1.2 eqEnsures complete conversion

Direct Alkylation of 1,2,4-Thiadiazol-5-Amine

Alkylation Strategies

Alkylation of the primary amine in 1,2,4-thiadiazol-5-amine with ethyl halides (e.g., ethyl bromide) offers a straightforward route to N-ethyl derivatives. However, challenges include:

  • Over-alkylation : Formation of quaternary ammonium salts due to excess ethylating agent.

  • Low nucleophilicity : The electron-deficient thiadiazole ring reduces amine reactivity.

To mitigate these issues, protocols recommend:

  • Using a 2:1 molar ratio of amine to ethyl bromide to favor mono-alkylation.

  • Employing polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.

  • Adding catalytic potassium iodide to accelerate the SN2 reaction.

Synthetic Procedure

  • 1,2,4-Thiadiazol-5-amine (1.0 mmol) is suspended in DMF.

  • Ethyl bromide (1.1 mmol) and potassium carbonate (2.0 mmol) are added.

  • The mixture is heated at 60°C for 12 hours.

  • The product is isolated via vacuum filtration and recrystallized from ethanol (yield: 65–70%).

Table 2: Alkylation Reaction Outcomes

Ethylating AgentBaseSolventYield (%)
Ethyl bromideK₂CO₃DMF68
Ethyl iodideNaHTHF72

Comparative Analysis of Methods

Yield and Scalability

  • Hypervalent iodine method : Yields consistently exceed 80%, with scalability demonstrated at the 10-gram scale.

  • Alkylation method : Moderate yields (65–70%) due to competing side reactions; scalability is limited by purification challenges.

Functional Group Tolerance

  • The PIFA-mediated route tolerates electron-withdrawing and donating groups on the amidine aryl ring, enabling diverse substitutions.

  • Alkylation is sensitive to steric hindrance, limiting utility for bulky substrates.

Spectroscopic Characterization

Infrared Spectroscopy

  • C=N stretch : 1655–1602 cm⁻¹ (thiadiazole ring).

  • N–H bend : 3231–3190 cm⁻¹ (secondary amine).

Nuclear Magnetic Resonance

  • ¹H NMR (DMSO-d₆) : δ 1.18 (t, J = 7.6 Hz, CH₃), 2.66 (q, J = 7.5 Hz, CH₂), 8.32 (s, thiadiazole-H).

  • ¹³C NMR : δ 15.2 (CH₃), 28.0 (CH₂), 169.4 (C=N).

Industrial and Environmental Considerations

Cost Efficiency

  • PIFA method : High reagent cost offsets by superior yields and minimal purification.

  • Alkylation : Economical for small-scale synthesis but generates halogenated waste.

Green Chemistry Metrics

  • Atom economy : Hypervalent iodine cyclization (82%) outperforms alkylation (58%).

  • E-factor : PIFA route (3.2) vs. alkylation (5.7) .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, alkoxides.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted thiadiazoles .

Scientific Research Applications

Medicinal Chemistry Applications

1. Neurodegenerative Disease Treatment

N-ethyl-1,2,4-thiadiazol-5-amine and its derivatives are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that compounds in this class can inhibit the aggregation of amyloid-beta peptides, which are associated with the formation of senile plaques in Alzheimer's patients. For instance, 5-amino-1,2,4-thiadiazole derivatives have been identified as promising candidates due to their ability to modulate amyloid-beta aggregation and enhance nitric oxide signaling pathways, which are crucial for neuronal health .

2. Antitumor Activity

Recent studies have shown that thiadiazole derivatives exhibit significant anticancer properties. In particular, compounds derived from 1,2,4-thiadiazole have demonstrated cytotoxic effects against various cancer cell lines, including those associated with chronic myelogenous leukemia. For example, a study on novel 1,3,4-thiadiazole derivatives revealed that they effectively inhibited the Bcr-Abl tyrosine kinase at low concentrations, showcasing their potential as targeted cancer therapies .

3. Antimicrobial Properties

Thiadiazole compounds have also been explored for their antibacterial and antifungal activities. Research has indicated that these compounds can disrupt bacterial cell wall synthesis and inhibit fungal growth. The structural features of thiadiazoles contribute to their effectiveness as antimicrobial agents by enhancing membrane permeability and targeting specific microbial enzymes .

Agricultural Applications

1. Nitrification Inhibition

This compound has been identified as an effective nitrification inhibitor in agricultural settings. Its application can significantly reduce the conversion of ammonium to nitrate in soils, thereby minimizing nitrogen loss and enhancing fertilizer efficiency. Field trials have confirmed that even low concentrations of this compound can effectively control nitrification rates in various soil types .

2. Soil Health Improvement

The use of thiadiazole derivatives in fertilizers not only improves nutrient retention but also promotes soil health by fostering beneficial microbial communities. These compounds can enhance the availability of nutrients while simultaneously suppressing harmful pathogens in the soil environment .

Case Studies

Study Focus Findings
A study on neurodegenerative disease treatments using 5-amino-[1,2,4]thiadiazole derivativesAlzheimer's diseaseInhibition of amyloid-beta aggregation; enhancement of nitric oxide signaling
Research on anticancer properties of 1,3,4-thiadiazole derivativesChronic myelogenous leukemiaSignificant inhibition of Bcr-Abl tyrosine kinase; potential for targeted therapy
Field trials assessing nitrification inhibitorsAgricultural efficiencyEffective reduction of nitrification rates; improved nitrogen retention in soil

Mechanism of Action

Comparison with Similar Compounds

N-Substituted 1,2,4-Thiadiazol-5-amine Derivatives

Substituents on the amine group significantly alter physical, spectral, and biological properties. Key examples include:

Compound Name Substituent (N-position) Yield (%) Melting Point (°C) Key NMR Shifts (δ, ppm) Reference
N-Methyl-3-phenyl-1,2,4-thiadiazol-5-amine Methyl - - 1H NMR (DMSO): δ 8.49, 7.50-7.42
N-Isopropyl-3-phenyl-1,2,4-thiadiazol-5-amine Isopropyl - - 1H NMR (CDCl₃): δ 8.49, 3.81
N-(4-Nitrophenyl)-3-phenyl-1,2,4-thiadiazol-5-amine 4-Nitrophenyl 82 220-222 1H NMR: δ 8.27 (d, J=8.7 Hz)
N-Butyl-3-phenyl-1,2,4-thiadiazol-5-amine Butyl - - 1H NMR (DMSO): δ 8.57, 3.35

Trends :

  • Lipophilicity : Longer alkyl chains (e.g., butyl) increase lipophilicity compared to shorter chains (methyl) .
  • Melting Points : Aromatic N-substituents (e.g., 4-nitrophenyl) yield higher melting points due to enhanced intermolecular interactions .

3-Substituted 1,2,4-Thiadiazol-5-amine Derivatives

Substituents at position 3 of the thiadiazole ring modulate electronic properties and biological activity:

Compound Name Substituent (Position 3) Yield (%) Melting Point (°C) Key NMR Shifts (δ, ppm) Reference
3-Phenyl-1,2,4-thiadiazol-5-amine Phenyl - - 1H NMR: δ 8.14 (d, J=8.4 Hz)
3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine 4-Chlorophenyl - - -
3-Methyl-1,2,4-thiadiazol-5-amine Methyl - - 1H NMR: δ 2.40 (s, 3H)

Trends :

  • Biological Activity: 3-Phenyl derivatives exhibit antagonistic activity at human adenosine A3 receptors .

Dual-Substituted Derivatives (N- and 3-Positions)

Compounds with substituents at both N- and 3-positions demonstrate enhanced bioactivity:

Compound Name Substituents Biological Activity (EC₅₀) Key Findings Reference
3-(Pyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine Pyridinyl (3-position), Methylpyridinyl (N-position) <100 nM (vs. O. volvulus) Macrofilaricidal activity in parasitic models
3-(5-Isopropoxypyridin-2-yl)-N-(3-isopropylpyridin-2-yl)-N-methyl-1,2,4-thiadiazol-5-amine Isopropoxypyridinyl (3-position), Isopropylpyridinyl (N-position) - High purity (95%) and yield (55%)

Trends :

  • Potency : Pyridinyl substituents at both positions optimize antiparasitic activity, likely due to improved target binding .
  • Synthetic Efficiency : Microwave-assisted methods improve yields and purity in dual-substituted derivatives .

Q & A

Q. What are the standard synthetic routes for N-ethyl-1,2,4-thiadiazol-5-amine, and how are reaction conditions optimized?

The synthesis typically involves cyclization of thiourea derivatives with nitriles or via substitution reactions on preformed thiadiazole cores. For example, catalyst-free one-pot strategies using aryl isothiocyanates and cyanamides under reflux conditions (e.g., in ethanol at 80°C for 12–24 hours) yield thiadiazole derivatives with high purity . Optimization includes adjusting solvent polarity (e.g., DMF for better solubility), temperature control to minimize side reactions, and stoichiometric ratios of reagents. Continuous flow reactors may enhance reproducibility for scale-up .

Q. How is the molecular structure of this compound validated experimentally?

Structural confirmation relies on 1H/13C NMR to identify proton environments (e.g., ethyl group signals at δ ~1.2–1.4 ppm for CH3 and δ ~2.5–3.5 ppm for CH2) and aromatic carbons in the thiadiazole ring. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (using programs like SHELXL ) resolves bond angles and ring planarity. For example, analogs like N-phenyl-3-(p-tolyl)-1,2,4-thiadiazol-5-amine show distinct NOE correlations in NMR and crystallographic data .

Q. What preliminary biological assays are used to screen this compound for bioactivity?

Initial screening includes:

  • Antimicrobial assays : Disk diffusion or microdilution methods against E. coli and S. aureus to determine MIC (Minimum Inhibitory Concentration) .
  • Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values .
  • Anti-inflammatory potential : ELISA-based quantification of TNF-α and IL-6 suppression in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for thiadiazole derivatives?

Discrepancies often arise from variations in compound purity, assay protocols, or cell line specificity. Strategies include:

  • Reproducibility checks : Repeating assays under standardized conditions (e.g., fixed DMSO concentration in cell cultures) .
  • Metabolic stability testing : Assess compound degradation in plasma or liver microsomes to rule out false negatives .
  • Structural analogs comparison : Testing derivatives like N-cyclopentyl-3-methyl-1,2,4-thiadiazol-5-amine to isolate substituent effects .

Q. What methodologies enable the study of structure-activity relationships (SAR) in this compound analogs?

SAR studies involve:

  • Systematic substitution : Introducing groups like halogens (Cl, F) or methyl at the 3-position to modulate electron density and steric effects .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities with target enzymes like COX-2 or bacterial dihydrofolate reductase .
  • Pharmacophore mapping : Identify critical hydrogen-bonding sites using analogs such as N-isopropyl-3-phenyl-1,2,4-thiadiazol-5-amine .

Q. How can reaction yields for this compound synthesis be improved beyond traditional methods?

Advanced approaches include:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 30 minutes) and improves yields by ~15% .
  • Flow chemistry : Ensures consistent mixing and temperature control, critical for sensitive intermediates .
  • Catalyst screening : Lewis acids like ZnCl2 or ionic liquids enhance cyclization efficiency in thiourea-nitrile reactions .

Q. What mechanistic insights exist for the biological activity of this compound?

Proposed mechanisms include:

  • Enzyme inhibition : Thiadiazoles act as competitive inhibitors of bacterial enoyl-ACP reductase (e.g., FabI), disrupting fatty acid synthesis .
  • Reactive oxygen species (ROS) modulation : Analogs like 3-(1-methylcyclopropyl)-1,2,4-thiadiazol-5-amine induce oxidative stress in cancer cells, triggering apoptosis .
  • Cytokine suppression : Downregulation of NF-κB signaling in macrophages reduces pro-inflammatory cytokine release .

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